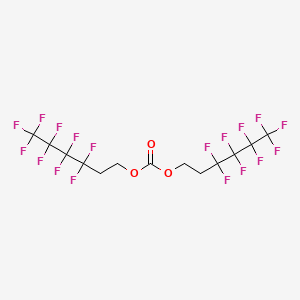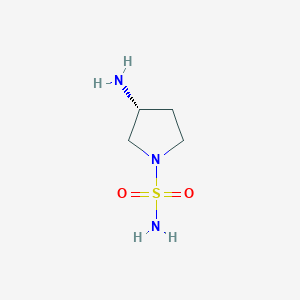
(3R)-3-Aminopyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Aminopyrrolidine-1-sulfonamide is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonamide group, known for its biological activity. The (3R) configuration indicates the specific three-dimensional arrangement of the atoms around the chiral center, which can influence the compound’s interactions and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Aminopyrrolidine-1-sulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like amines, thiols, or alcohols, often in the presence of a base.
Major Products:
Oxidation Products: Sulfonic acids, sulfoxides, and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Aminopyrrolidine-1-sulfonamide has diverse applications across multiple scientific disciplines:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating bacterial infections, cancer, and other diseases due to its sulfonamide moiety.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R)-3-Aminopyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog without the sulfonamide group, used in various chemical syntheses.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which are well-known for their antibacterial properties.
Uniqueness: (3R)-3-Aminopyrrolidine-1-sulfonamide is unique due to its chiral center and the combination of the pyrrolidine ring with the sulfonamide group. This structural arrangement provides distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C4H11N3O2S |
|---|---|
Molekulargewicht |
165.22 g/mol |
IUPAC-Name |
(3R)-3-aminopyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C4H11N3O2S/c5-4-1-2-7(3-4)10(6,8)9/h4H,1-3,5H2,(H2,6,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
ZKAGJCVVFISLIT-SCSAIBSYSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)N |
Kanonische SMILES |
C1CN(CC1N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


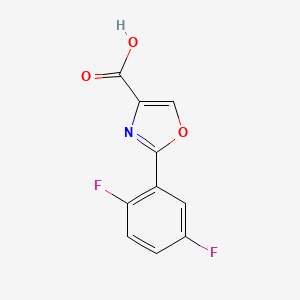
![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)
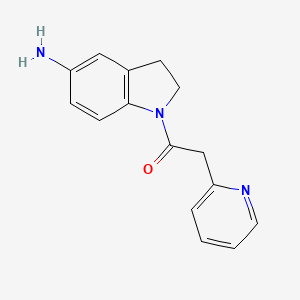
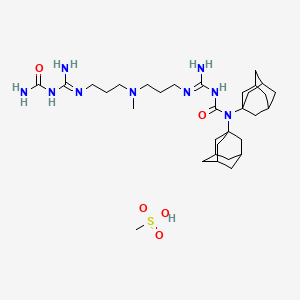
![1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone](/img/structure/B15091404.png)
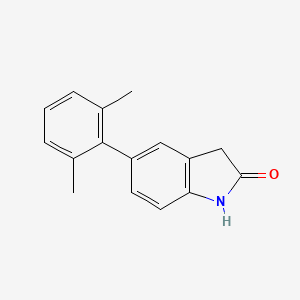
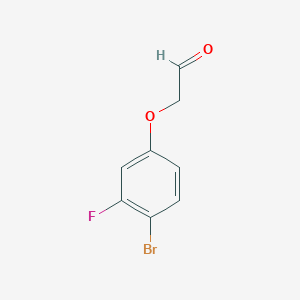
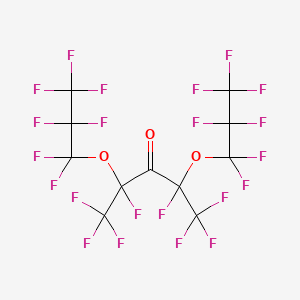
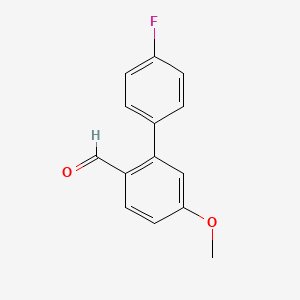

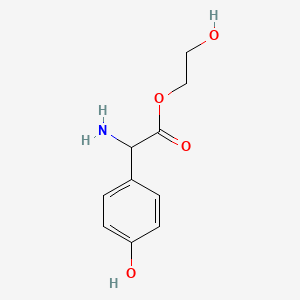

![[1,1'-Biphenyl]-4-ol, 3'-(aminomethyl)-, hydrochloride](/img/structure/B15091469.png)
